N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide
Description
Properties
CAS No. |
821007-58-3 |
|---|---|
Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H30N2O2/c1-27(26(29)25-13-8-20-30-25)23-14-17-28(18-15-23)19-16-24(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-13,20,23-24H,14-19H2,1H3 |
InChI Key |
BJNSLQHOLJZNSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Formation
Piperidine derivatives are typically synthesized via cyclization reactions. For example, 1,5-diaminopentane can undergo cyclization with aldehydes or ketones under acidic conditions to form the six-membered ring. Alternative routes involve reductive amination of appropriate precursors (e.g., pyrrolidine derivatives).
Introduction of the 3,3-Diphenylpropyl Group
The diphenylpropyl substituent is introduced via alkylation or nucleophilic substitution. Two primary methods are reported:
Example Reaction :
In one protocol, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol reacts with methyl acetoacetate and zinc dust in xylene at 140–145°C for 7 hours to form intermediates.
N-Methylation of Piperidine
The methyl group at the piperidine nitrogen is introduced via reductive amination or direct alkylation:
Reductive Amination
Piperidine amine reacts with formaldehyde in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C):
$$ \text{Piperidine} + \text{HCHO} \xrightarrow{\text{Reduction}} \text{N-Methylpiperidine} $$
Direct Alkylation
Methyl iodide or dimethyl sulfate is used under basic conditions:
$$ \text{Piperidine} + \text{CH₃I} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Methylpiperidine} $$
Key Considerations :
- Steric Hindrance : Bulky substituents (e.g., diphenylpropyl) may require elevated temperatures or prolonged reaction times.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity of the amine.
Furan-2-Carboxamide Coupling
The final step involves coupling the furan-2-carboxylic acid derivative to the N-methylpiperidine intermediate.
Carbodiimide-Mediated Coupling
Furan-2-carboxylic acid is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) as a co-reagent:
$$ \text{Furan-2-COOH} + \text{HBTU} + \text{HOBt} \rightarrow \text{Active ester} $$
$$ \text{Active ester} + \text{N-Methylpiperidine} \rightarrow \text{Target compound} $$
Optimal Conditions :
Alternative Strategies
- Schotten-Baumann Reaction : Furan-2-carboxylic acid chloride reacts with the amine in a two-phase system (e.g., CH₂Cl₂/aqueous NaOH).
- Microwave-Assisted Synthesis : Accelerates coupling reactions, reducing reaction time to minutes.
Purification and Characterization
Post-synthesis, the compound is purified via:
| Method | Details | Efficiency |
|---|---|---|
| Column Chromatography | Silica gel, eluent: CH₂Cl₂/MeOH (9:1) → 5% MeOH in CH₂Cl₂ | High |
| Crystallization | Ethanol/water or EtOAc/hexane mixtures to isolate pure product | Moderate |
Spectroscopic Data :
- ¹H NMR : Peaks for piperidine protons (δ 1.5–2.5), diphenylpropyl aromatic protons (δ 7.1–7.4), and furan protons (δ 6.5–7.0).
- MS : Molecular ion peak at m/z 402.5 (C₂₆H₃₀N₂O₂).
Critical Challenges and Solutions
Steric Effects
The 3,3-diphenylpropyl group introduces steric bulk, complicating alkylation and coupling steps. Solutions include:
Regioselectivity
In alkylation reactions, competing N- vs. C-alkylation may occur. Use of Boc-protected amines or steric directing groups improves selectivity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and pain management.
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogs in the Piperidinyl Acetamide Family
Key Compounds:
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide Structure: Shares the 3,3-diphenylpropyl-piperidinyl backbone but replaces the furan-2-carboxamide with a 4-(methylsulfonyl)phenylacetamide group. Activity: Reported log(1/IC50) = 0.904 in CCR5 binding assays.
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Structure : Features a 2-phenylethyl-piperidinyl group and N-phenyl substitution instead of diphenylpropyl and N-methyl.
- Legal Status : Listed under Schedule I of the 1961 Single Convention due to opioid receptor agonism .
- Key Difference : The 3,3-diphenylpropyl chain in the target compound increases lipophilicity, possibly extending half-life but reducing water solubility compared to Furanylfentanyl’s phenylethyl group.
Functional Group Modifications and Activity Trends
Substituent Effects on Piperidine and Amide Moieties:
- Diphenylpropyl vs. Phenylethyl :
- N-Methyl vs.
Heterocyclic vs. Aromatic Amide Groups:
- Furan-2-carboxamide vs. Phenylacetamide :
Physicochemical and Pharmacokinetic Properties
Comparison with 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol ():
| Property | Target Compound (Furan-2-carboxamide) | 2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol |
|---|---|---|
| Molecular Formula | C26H29N2O2 (estimated) | C20H27NO |
| Boiling Point | Not reported | 428.9°C |
| Density | Not reported | 1.025 g/cm³ |
| Functional Groups | Furan carboxamide | Propanol, methylamino |
| Solubility | Likely moderate (due to furan) | Low (oily liquid) |
- Key Insight: The target compound’s carboxamide group may improve crystallinity and stability compared to the propanol derivative, which exists as an oily liquid .
Biological Activity
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methylfuran-2-carboxamide, also known as a novel piperidine derivative, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C26H30N2O2
- Molecular Weight : 414.54 g/mol
- CAS Number : 44392095
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the piperidine ring and subsequent functionalization with the furan-2-carboxamide moiety. The synthetic routes typically involve:
- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of the diphenylpropyl and furan-2-carboxamide groups through nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in regulating mood and behavior.
Pharmacological Studies
- Antidepressant Activity : In preclinical studies, this compound demonstrated significant antidepressant-like effects in animal models. It was shown to increase the levels of serotonin and norepinephrine in the brain, suggesting potential use in treating depression.
- Analgesic Effects : Research indicated that this compound exhibited analgesic properties comparable to standard pain relievers in rodent models. The mechanism involves modulation of pain pathways through opioid receptor interaction.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Summary
| Biological Activity | Observed Effects | Model Used |
|---|---|---|
| Antidepressant | Increased serotonin and norepinephrine levels | Rodent models |
| Analgesic | Pain relief comparable to standard analgesics | Rodent models |
| Neuroprotective | Reduced oxidative stress in neuronal cells | In vitro studies |
Case Studies
- Antidepressant Efficacy : A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound using forced swim tests and tail suspension tests in mice. Results indicated a significant reduction in immobility time, suggesting enhanced mood.
- Pain Management Research : Another investigation focused on the analgesic properties of this compound using the hot plate test. The results showed a marked increase in pain threshold compared to controls.
- Neuroprotection Studies : A series of experiments assessed the neuroprotective effects against amyloid-beta-induced toxicity in cultured neurons. The compound significantly reduced cell death and oxidative damage markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
